molecular formula C11H12N2 B11913577 2-(Aminomethyl)naphthalen-1-amine

2-(Aminomethyl)naphthalen-1-amine

Cat. No.: B11913577
M. Wt: 172.23 g/mol
InChI Key: UTGKVHBCDSSUCB-UHFFFAOYSA-N
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Description

2-(Aminomethyl)naphthalen-1-amine is an organic compound with the molecular formula C11H12N2 It is a derivative of naphthalene, where an aminomethyl group is attached to the first position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)naphthalen-1-amine can be achieved through several methods. One common approach involves the reaction of 1-naphthaldehyde with ammonia or an amine in the presence of a reducing agent. This process typically requires controlled temperatures and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized catalysts and solvents. The process may include steps such as purification through recrystallization or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)naphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthylamines or naphthoquinones.

    Reduction: It can be reduced to form tetrahydro derivatives.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products: The major products formed from these reactions include naphthylamines, naphthoquinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Aminomethyl)naphthalen-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: This compound can be used in the study of biological processes and as a precursor for biologically active molecules.

    Industry: It is used in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)naphthalen-1-amine involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

    2-Naphthylamine: Another aminonaphthalene derivative with similar structural features but different reactivity and applications.

    1-Naphthylamine: Similar to 2-(Aminomethyl)naphthalen-1-amine but with the amino group attached to a different position on the naphthalene ring.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

2-(aminomethyl)naphthalen-1-amine

InChI

InChI=1S/C11H12N2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6H,7,12-13H2

InChI Key

UTGKVHBCDSSUCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N)CN

Origin of Product

United States

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